2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a chlorine atom at the 2-position, an ethyl group at the 6-position, and a thieno[2,3-d]pyrimidin-4(1H)-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The initial step involves the formation of the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of microwave irradiation, varying solvents, and catalysts to expedite the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives have shown potential antimicrobial and antifungal activities.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial effects by disrupting the lipid metabolism of microorganisms .
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine: This compound shares a similar core structure but lacks the ethyl group at the 6-position.
4-chloro-6-ethylthieno[2,3-d]pyrimidine: Similar to the target compound but without the 1H-one moiety.
Uniqueness
2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-2-4-3-5-6(12)10-8(9)11-7(5)13-4/h3H,2H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXRSVWPNQBVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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